molecular formula C23H25N3O3 B2698092 (6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226430-39-2

(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2698092
CAS RN: 1226430-39-2
M. Wt: 391.471
InChI Key: SMLHZAUEDDJADE-UHFFFAOYSA-N
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Description

The compound (6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a quinoline derivative . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline, also called as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

There are various chemical reactions associated with quinoline and its derivatives . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary. In general, quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Antiviral Activity

(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone: has been investigated for its potential antiviral properties. Researchers have studied its effects against specific viruses, aiming to identify novel therapeutic agents. While more research is needed, initial findings suggest that MMPP may inhibit viral replication or entry by targeting specific viral proteins .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. MMPP has shown promise as an anti-inflammatory agent. It can modulate key pathways involved in inflammation, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). By suppressing pro-inflammatory cytokines and enzymes, MMPP may contribute to managing inflammatory conditions .

Cancer Research

MMPP’s quinoline-based structure makes it an interesting candidate for cancer research. Quinolines have demonstrated anticancer activity by interfering with DNA replication, cell cycle progression, and apoptosis. Researchers are exploring MMPP’s potential as a targeted therapy against specific cancer types .

Neuroprotection

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. MMPP’s neuroprotective properties have been investigated in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. However, clinical validation is still pending .

Cardiovascular Applications

MMPP’s impact on cardiovascular health is an emerging area of interest. It may influence blood clotting factors, platelet aggregation, or endothelial function. Researchers are studying its potential as an anticoagulant or antiplatelet agent, which could be valuable in preventing thrombotic events .

Chemical Biology and Drug Design

The unique structural features of MMPP make it an attractive scaffold for designing new compounds. Medicinal chemists can modify its substituents to create derivatives with enhanced properties. By understanding MMPP’s interactions with biological targets, researchers can develop optimized drug candidates .

Mechanism of Action

Safety and Hazards

The safety and hazards of quinoline derivatives can vary depending on their specific structures and applications. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Quinoline and its derivatives have versatile applications in many significant fields . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of these compounds could involve the development of new synthesis strategies and the exploration of their potential biological and pharmaceutical activities .

properties

IUPAC Name

[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHZAUEDDJADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

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